An In-Depth Technical Guide to the Synthesis and Characterization of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione
Abstract: The 1,3,4-thiadiazole moiety is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a key derivative, 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione. We delve into the causality behind experimental choices, offering a self-validating protocol designed for researchers, chemists, and drug development professionals. The objective is to equip scientists with a robust framework for producing and verifying this valuable molecular scaffold, a precursor for novel therapeutic agents.[3][4]
Strategic Overview: The Scientific Rationale
The 1,3,4-thiadiazole ring system is a privileged scaffold in drug discovery, conferring a unique combination of metabolic stability and diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.[4][5] Our target molecule, 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione, is of particular interest due to the presence of both a thione group and a phenylamino substituent, which offer multiple points for further chemical modification and potential interaction with biological targets.
The synthetic strategy outlined herein is a classic and highly reliable two-step process. It begins with the formation of a 4-phenylthiosemicarbazide intermediate, which is then subjected to a cyclocondensation reaction with carbon disulfide. This approach is favored for its high yields, accessible starting materials, and straightforward execution. The subsequent characterization workflow is designed to provide unambiguous structural confirmation, ensuring the integrity of the final compound for downstream applications.
Synthesis Methodology: From Precursor to Final Product
The synthesis is logically divided into two primary stages: the formation of the key thiosemicarbazide intermediate and its subsequent cyclization to form the target 1,3,4-thiadiazole ring.
Step 1: Synthesis of the 4-Phenylthiosemicarbazide Intermediate
Causality and Expertise: The synthesis of the thiosemicarbazide backbone is the critical foundation of this entire process. We begin with aniline, a readily available primary aromatic amine. The reaction with carbon disulfide in the presence of a base (like ammonia) forms a dithiocarbamate salt.[6] This intermediate is then reacted in situ with hydrazine hydrate. The hydrazine, a potent nucleophile, displaces the dithiocarbamate group to form the stable 4-phenylthiosemicarbazide. This precursor contains the necessary N-N-C=S framework required for the subsequent ring-closing reaction.
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, combine aniline (0.1 mol) with 50 mL of ethanol.
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Reagent Addition: While stirring vigorously, slowly add carbon disulfide (0.11 mol).[7][8] Following this, add concentrated ammonia solution dropwise until the solution becomes basic. A precipitate of the ammonium dithiocarbamate salt may form.
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Hydrazine Reaction: To this stirring mixture, add hydrazine hydrate (0.12 mol) dropwise. The temperature should be maintained below 10°C during this addition.
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Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup and Isolation: Cool the reaction mixture in an ice bath. The precipitated product, 4-phenylthiosemicarbazide, is collected by vacuum filtration.
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Purification: Wash the crude product with cold water and then recrystallize from a minimal amount of hot ethanol to yield pure, crystalline 4-phenylthiosemicarbazide.
Step 2: Cyclization to 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione
Causality and Expertise: This step involves the crucial ring formation. The 4-phenylthiosemicarbazide is reacted with carbon disulfide, which serves as the electrophilic source of the C2 carbon atom of the thiadiazole ring. The reaction is conducted in the presence of a base, such as potassium hydroxide or sodium carbonate, in an alcoholic solvent. The base deprotonates the terminal thioamide nitrogen, creating a potent nucleophile that attacks the carbon of CS₂, initiating the cyclization cascade with the elimination of hydrogen sulfide. This method is highly efficient for constructing the 1,3,4-thiadiazole-2-thione core.
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Reaction Setup: To a 250 mL round-bottom flask, add the synthesized 4-phenylthiosemicarbazide (0.05 mol), anhydrous sodium carbonate (0.06 mol), and 100 mL of absolute ethanol.
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Reagent Addition: Add carbon disulfide (0.06 mol) to the suspension.
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Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 8-10 hours. Monitor the reaction's completion using TLC.
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Solvent Removal: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
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Workup and Precipitation: Dissolve the resulting residue in a small amount of warm water and filter to remove any insoluble impurities. Transfer the filtrate to a beaker and cool in an ice bath.
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Acidification: Carefully acidify the filtrate with dilute hydrochloric acid (HCl) until the pH is approximately 5-6. The target compound will precipitate out of the solution.
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Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold distilled water to remove any inorganic salts, and dry under vacuum. For higher purity, the product can be recrystallized from ethanol or an ethanol-DMF mixture.
Synthesis Workflow Diagram
Caption: Reaction pathway for the synthesis of the target compound.
Structural Characterization and Validation
Unambiguous structural confirmation is paramount. A multi-technique approach ensures that the synthesized molecule is indeed 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione and meets the required purity standards for further research.
Spectroscopic and Physical Analysis
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Melting Point (M.P.): A sharp and consistent melting point is a primary indicator of purity. The literature value should be compared with the experimental result.
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Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique confirms the presence of key functional groups. The spectrum is expected to show characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), C=N stretching of the thiadiazole ring (~1600 cm⁻¹), and the C=S (thione) stretching (around 1250-1350 cm⁻¹).
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum provides definitive information about the hydrogen environment. One would expect to see a multiplet in the aromatic region (typically 7.0-7.6 ppm) corresponding to the five protons of the phenyl ring. Additionally, signals for the two N-H protons will appear as broad singlets at a downfield chemical shift, which can be confirmed by D₂O exchange.
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¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton. Distinct signals are expected for the aromatic carbons, the C=N carbon, and most characteristically, the C=S carbon, which appears significantly downfield (often >180 ppm).
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Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound. The mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of C₈H₇N₃S₂ (209.30 g/mol ).[9]
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Elemental Analysis (CHN): This provides the empirical formula by determining the mass percentages of Carbon, Hydrogen, and Nitrogen. The experimental values should align closely with the theoretical percentages calculated for the molecular formula C₈H₇N₃S₂.[10]
Summary of Expected Characterization Data
| Analysis Technique | Expected Result | Purpose |
| Melting Point | Sharp, defined range | Purity Assessment |
| FT-IR (cm⁻¹) | ~3200 (N-H), ~1600 (C=N), ~1300 (C=S) | Functional Group Identification |
| ¹H NMR (ppm) | 7.0-7.6 (m, 5H, Ar-H), Broad singlets (2H, N-H) | Proton Environment Mapping |
| ¹³C NMR (ppm) | 115-140 (Ar-C), ~165 (C=N), >180 (C=S) | Carbon Skeleton Confirmation |
| Mass Spec (m/z) | [M+H]⁺ at 210.0154 | Molecular Weight Verification |
| Elemental Analysis | C: 45.91%, H: 3.37%, N: 20.08% | Empirical Formula Confirmation |
Characterization Workflow Diagram
Caption: Logical workflow for the characterization of the final product.
Potential Applications & Future Research
The 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione scaffold is a versatile platform for the development of new chemical entities. The literature is rich with examples of 1,3,4-thiadiazole derivatives exhibiting a wide array of biological activities.[1][3][4][11] The amino and thione groups on this molecule are particularly attractive for further functionalization, allowing for the creation of libraries of related compounds for screening against various diseases, including cancer, microbial infections, and inflammatory conditions.[5] Future work could focus on derivatizing the phenylamino group or alkylating the thione sulfur to modulate the compound's physicochemical properties and biological activity.
Conclusion
This guide has detailed a reliable and reproducible protocol for the synthesis of 5-(phenylamino)-1,3,4-thiadiazole-2(3H)-thione, grounded in established chemical principles. By following the step-by-step synthesis and employing the comprehensive characterization workflow described, researchers can confidently produce and validate this important heterocyclic compound. The insights into the causality of each experimental step are intended to empower scientists to not only replicate this procedure but also to adapt and innovate upon it for the advancement of medicinal chemistry and drug discovery.
References
-
Journal of Chemical and Pharmaceutical Research. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Available at: [Link]
-
Current Topics in Medicinal Chemistry. A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. Available at: [Link]
-
ShodhKosh: Journal of Visual and Performing Arts. BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Available at: [Link]
-
Semantic Scholar. Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Available at: [Link]
-
Der Pharma Chemica. Antibacterial activity of thiosemicarbazide derivatives. Available at: [Link]
-
PubChem. 5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2(3H)-thione. Available at: [Link]
-
PubChemLite. 5-(phenylamino)-1,3,4-thiadiazole-2(3h)-thione. Available at: [Link]
-
SpectraBase. 5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2(3H)-thione - Optional[13C NMR]. Available at: [Link]
- Google Patents. Preparation of thiosemicarbazides.
-
CAS Common Chemistry. 5-(Phenylamino)-1,3,4-thiadiazole-2(3H)-thione. Available at: [Link]
-
ResearchGate. (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Available at: [Link]
-
Chemical Methodologies. Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Available at: [Link]
-
MDPI. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Available at: [Link]
-
Journal of Global Pharma Technology. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Available at: [Link]
-
ResearchGate. (PDF) Cyclization of 4-Phenylthiosemicarbazide with Phenacylbromide Revisited. Formation of 1,3,4-Thiadiazines and of Isomeric 1,3-Thiazoles. Available at: [Link]
-
PMC - NIH. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Available at: [Link]
-
PubMed. Carbon disulfide (CS2): chemistry and reaction pathways. Available at: [Link]
-
PubMed. Synthesis of Cyclic Trithiocarbonates from Carbon Disulfide and Propargyl Alcohols under Mild Conditions. Available at: [Link]
-
Neliti. Synthesis and Characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione Derivatives. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. granthaalayahpublication.org [granthaalayahpublication.org]
- 4. japsonline.com [japsonline.com]
- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US2657234A - Preparation of thiosemicarbazides - Google Patents [patents.google.com]
- 7. Carbon disulfide (CS2): chemistry and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Cyclic Trithiocarbonates from Carbon Disulfide and Propargyl Alcohols under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PubChemLite - 5-(phenylamino)-1,3,4-thiadiazole-2(3h)-thione (C8H7N3S2) [pubchemlite.lcsb.uni.lu]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Review on Biological Activities of 1,3,4-Thiadiazole Derivatives | Semantic Scholar [semanticscholar.org]
